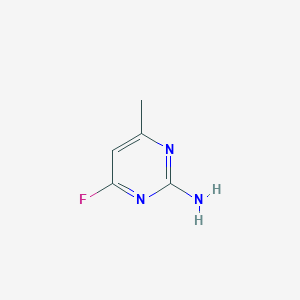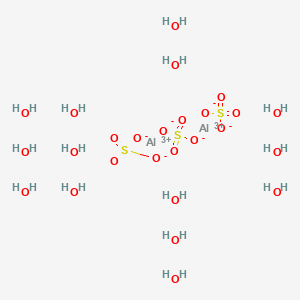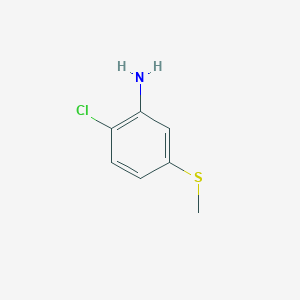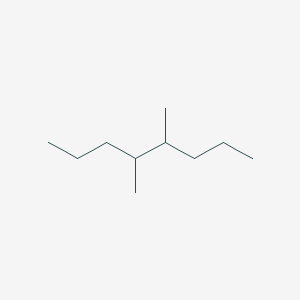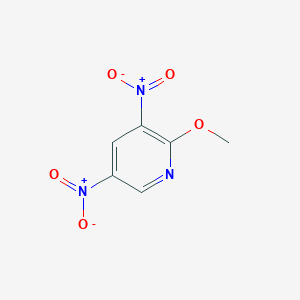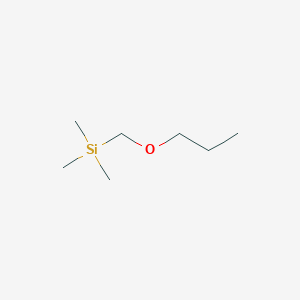
Silane, trimethyl(propoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(propoxymethyl)- is a chemical compound that belongs to the group of organosilicon compounds. It is commonly used in various scientific research applications due to its unique properties.
Wirkmechanismus
Silane, trimethyl(propoxymethyl)- acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The covalent bond improves the adhesion between the materials, which enhances the mechanical properties of the composite material. The compound also acts as a precursor for the synthesis of various functionalized silane compounds that are used in the production of nanomaterials.
Biochemical and Physiological Effects:
Silane, trimethyl(propoxymethyl)- has no known biochemical or physiological effects. However, it is important to handle the compound with caution as it is a flammable liquid and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silane, trimethyl(propoxymethyl)- in lab experiments include its ability to improve the adhesion between organic and inorganic materials, its compatibility with various organic solvents, and its ease of synthesis. The limitations of using the compound include its flammability and potential for skin and eye irritation.
Zukünftige Richtungen
The future directions for silane, trimethyl(propoxymethyl)- include its use in the production of advanced nanomaterials such as nanocomposites, nanofibers, and nanotubes. The compound can also be used in the development of new biomaterials for tissue engineering and drug delivery applications. Additionally, the compound can be used in the production of functionalized surfaces for various applications such as self-cleaning surfaces, anti-fouling surfaces, and anti-corrosion coatings.
Conclusion:
In conclusion, silane, trimethyl(propoxymethyl)- is a versatile compound that has various scientific research applications. Its ability to improve the adhesion between organic and inorganic materials and its compatibility with various organic solvents make it an important compound in the production of advanced nanomaterials and biomaterials. However, it is important to handle the compound with caution due to its flammability and potential for skin and eye irritation.
Synthesemethoden
Silane, trimethyl(propoxymethyl)- can be synthesized by reacting trimethylchlorosilane with propoxymethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction produces a colorless liquid that is soluble in various organic solvents.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(propoxymethyl)- is used in various scientific research applications such as surface modification, nanotechnology, and biomedical research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used as a precursor for the synthesis of various functionalized silane compounds that are used in the production of nanomaterials.
Eigenschaften
CAS-Nummer |
17348-62-8 |
|---|---|
Molekularformel |
C7H18OSi |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
trimethyl(propoxymethyl)silane |
InChI |
InChI=1S/C7H18OSi/c1-5-6-8-7-9(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
WHTIQDBNUSKVMR-UHFFFAOYSA-N |
SMILES |
CCCOC[Si](C)(C)C |
Kanonische SMILES |
CCCOC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



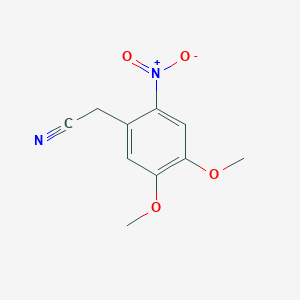
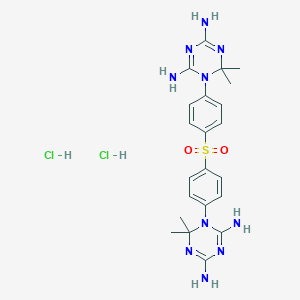
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
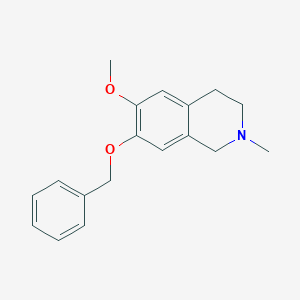
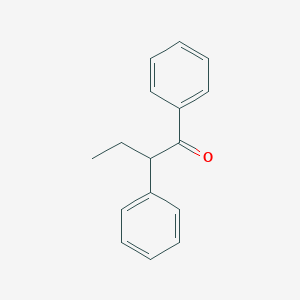
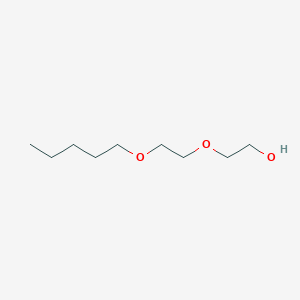
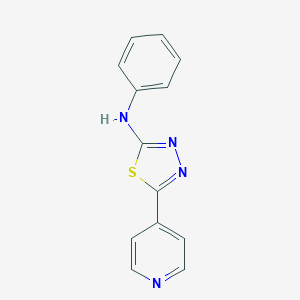
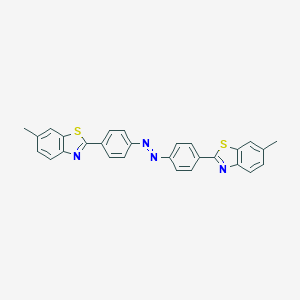
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
